Prednisone-21-aldehyde chemical properties
Prednisone-21-aldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties of Prednisone-21-aldehyde
Abstract
Prednisone-21-aldehyde, a principal derivative and degradant of the synthetic corticosteroid prednisone, serves as a critical molecule in the fields of pharmaceutical analysis, drug stability, and synthetic chemistry. As an aldehyde, its chemical reactivity and physical properties are distinct from its parent compound, prednisone. This guide provides a comprehensive technical overview of Prednisone-21-aldehyde, consolidating its chemical identity, structural features, formation pathways, reactivity, and analytical characterization. The significance of this compound as both a pharmaceutical impurity and a research biochemical is explored, offering field-proven insights for professionals in drug development and quality control. Every claim and protocol is grounded in authoritative references to ensure scientific integrity.
Introduction and Significance
Prednisone is a widely prescribed synthetic glucocorticoid that functions as a prodrug, converted in the liver to its active form, prednisolone.[1] It is renowned for its potent anti-inflammatory and immunosuppressive effects.[1] The quality, stability, and purity of prednisone are paramount for its therapeutic efficacy and safety. Prednisone-21-aldehyde (CAS 70522-55-3) emerges as a key molecule in this context, primarily recognized as a degradative derivative and process impurity of prednisone.[2][][4]
Understanding the chemical properties of Prednisone-21-aldehyde is not merely an academic exercise. For drug development professionals, it is a crucial aspect of impurity profiling and forced degradation studies, which are mandated by regulatory bodies to ensure the stability and safety of pharmaceutical products.[5] The presence of this aldehyde can indicate degradation pathways and inform formulation and storage strategies. Furthermore, while often viewed as an impurity, Prednisone-21-aldehyde has been investigated for its own biological activities, including antiviral properties against the influenza A-PR8 virus in preclinical models.[6] This dual identity—as a critical quality attribute in prednisone manufacturing and as a biochemical reagent with potential bioactivity—necessitates a thorough understanding of its chemical nature.
Chemical Identity and Physicochemical Properties
Prednisone-21-aldehyde is structurally defined by the replacement of the C21 hydroxyl group of prednisone with an aldehyde functional group. This modification significantly alters its chemical reactivity and physical characteristics.
Core Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 70522-55-3 | [2][4] |
| Molecular Formula | C₂₁H₂₄O₅ | [2][4][7] |
| Molecular Weight | 356.41 g/mol | [2][7] |
| IUPAC Name | 2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | [4] |
| Synonyms | 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al, Prednisone impurity C [EP] | [2][4] |
Physical and Handling Properties
| Property | Value / Recommendation | Source(s) |
| Physical State | Solid | [6] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [6][8] |
| Storage Conditions | -20°C, under inert atmosphere. The compound is noted to be hygroscopic. | [6][8] |
| Stability | Stable for ≥ 4 years when stored under recommended conditions. | [6] |
Molecular Structure and Stereochemistry
The structure of Prednisone-21-aldehyde retains the core pregna-1,4-diene-3,11,20-trione steroid backbone of its parent molecule. The key distinguishing feature is the aldehyde group at the terminus of the C17 side chain.
Caption: 2D chemical structure of Prednisone-21-aldehyde.
Formation Pathways and Synthesis
Prednisone-21-aldehyde is primarily formed through the oxidation of the C21 primary alcohol of prednisone. This transformation can occur during manufacturing if oxidative conditions are present or as a degradation pathway when the drug substance or product is exposed to certain stressors.
Oxidative Degradation
The primary alcohol at the C21 position is susceptible to oxidation. This reaction can be facilitated by exposure to oxidizing agents or certain conditions during synthesis or storage, leading to the formation of the aldehyde. This pathway is a key consideration in forced degradation studies designed to establish the stability profile of prednisone.
Caption: Formation of Prednisone-21-aldehyde from Prednisone.
Chemical Reactivity and Stability
The aldehyde functional group imparts specific reactivity to the molecule, making it a focal point for further chemical transformations.
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Oxidation: The aldehyde group is readily oxidized to a carboxylic acid (Prednisone-21-oic acid). This is a common degradation pathway for aldehydes and must be considered during stability testing.
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Reduction: The aldehyde can be reduced back to a primary alcohol (prednisone) using suitable reducing agents like sodium borohydride. This reactivity is useful in synthetic chemistry for derivatization.
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Nucleophilic Addition: Like other aldehydes, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack, allowing for the formation of cyanohydrins, acetals, and imines.
The compound's stability is rated for at least four years when stored at -20°C, indicating that under proper inert and cold conditions, its degradation is minimal.[6] However, its hygroscopic nature suggests that moisture can compromise its stability.[8]
Caption: Key reactivity pathways of the aldehyde group.
Analytical Characterization and Protocols
The detection and quantification of Prednisone-21-aldehyde are critical for the quality control of prednisone. As "Prednisone impurity C," its analysis is often part of a broader method for related substances.[4] High-Performance Liquid Chromatography (HPLC) is the predominant technique.[5][9]
Experimental Protocol: HPLC Analysis of Prednisone Impurities
This protocol provides a self-validating framework for the detection of Prednisone-21-aldehyde in a prednisone active pharmaceutical ingredient (API) sample.
Objective: To separate, identify, and quantify Prednisone-21-aldehyde from prednisone and other related impurities.
Causality: The method leverages reversed-phase chromatography, where separation is based on polarity. Prednisone-21-aldehyde, being slightly more polar than prednisone acetate but less polar than hydrocortisone, will elute at a distinct and reproducible retention time under optimized conditions. UV detection is chosen because the conjugated dienone chromophore in the steroid A-ring provides strong absorbance around 254 nm.[9]
Methodology:
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Standard Preparation:
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Accurately weigh and dissolve a reference standard of Prednisone-21-aldehyde in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 µg/mL).
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Prepare a resolution solution containing prednisone and key expected impurities (like hydrocortisone and prednisolone acetate) to verify the separation capability of the system.
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-
Sample Preparation:
-
Accurately weigh and dissolve the prednisone API sample in the same diluent to a high concentration (e.g., 1 mg/mL). This ensures that even low-level impurities are detectable.
-
-
Chromatographic Conditions (Illustrative):
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Column: C18 stationary phase (e.g., Phenomenex Gemini C18, 150 mm × 4.6 mm, 3 µm).[9] A C18 column is chosen for its versatility in separating molecules of moderate polarity.
-
Mobile Phase: A gradient system is often required for optimal separation of multiple impurities. For example, a gradient of water and acetonitrile/tetrahydrofuran.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[9]
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Inject the resolution solution.
-
Causality Check: The system is deemed suitable only if the resolution between prednisone and its closest eluting impurity (e.g., hydrocortisone) is greater than a predefined value (e.g., 1.5). This ensures the method can reliably distinguish the analyte from other components. Tailing factor and plate count for the main prednisone peak must also meet specifications to ensure column efficiency and peak shape.
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions.
-
Identify the Prednisone-21-aldehyde peak in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Quantify the amount of the impurity using the peak area response relative to the standard or, more commonly in impurity analysis, relative to the main prednisone peak area, applying a relative response factor if necessary.
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Caption: Workflow for HPLC analysis of Prednisone-21-aldehyde.
Safety and Handling
As a chemical reagent, Prednisone-21-aldehyde requires careful handling in a laboratory setting.
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GHS Hazard Classification: It is associated with the hazard statement H373, indicating it may cause damage to organs through prolonged or repeated exposure.[4]
-
Handling Recommendations: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Given its hygroscopic nature, it should be handled under dry conditions and stored in a desiccator after opening.[8]
Conclusion
Prednisone-21-aldehyde is a molecule of significant interest in pharmaceutical science. Its role as a prednisone impurity necessitates robust analytical methods for its control to ensure drug product quality and safety. The inherent reactivity of its aldehyde group defines its degradation pathways and potential for chemical derivatization. While its primary context is that of an impurity, preliminary findings of biological activity underscore the importance of continued research into such steroid derivatives. This guide provides the foundational chemical knowledge required for scientists and researchers to effectively work with and understand the implications of Prednisone-21-aldehyde in their professional practice.
References
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ResearchGate. Characterization of Prednisone Degradants via Forced Degradation Studies. [Link]
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Dalton Research Molecules. Prednisone 21-aldehyde. [Link]
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